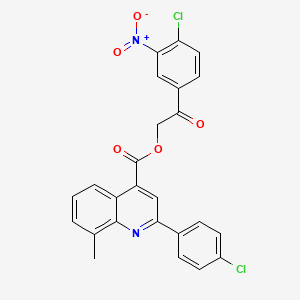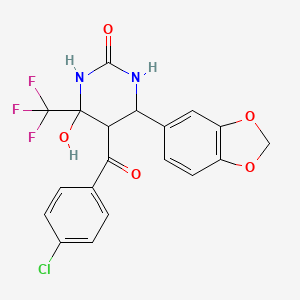![molecular formula C25H36N2O3 B11620739 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of phenoxy, piperazine, and propanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-4-methylphenol with an appropriate halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under nucleophilic substitution conditions to form the piperazine derivative.
Addition of Propanol Group: Finally, the piperazine derivative undergoes a reaction with an epoxide or a similar reagent to introduce the propanol group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, such as acting as a ligand for certain receptors or enzymes.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may investigate the compound’s effects on biological systems, including its potential as a therapeutic agent or its interactions with biomolecules.
作用機序
The mechanism of action of 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
- 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
- 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Uniqueness
1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is unique due to the presence of the methoxy group on the phenyl ring of the piperazine moiety. This structural feature can influence the compound’s chemical reactivity, pharmacological properties, and interactions with other molecules, distinguishing it from similar compounds with different substituents.
特性
分子式 |
C25H36N2O3 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
1-(2-tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H36N2O3/c1-19-6-11-24(23(16-19)25(2,3)4)30-18-21(28)17-26-12-14-27(15-13-26)20-7-9-22(29-5)10-8-20/h6-11,16,21,28H,12-15,17-18H2,1-5H3 |
InChIキー |
TWTHONKUBNGVOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11620657.png)
![methyl N-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11620659.png)
![3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B11620665.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11620672.png)
![2-ethoxy-4-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11620685.png)
![N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11620699.png)
![N-(Butan-2-YL)-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11620712.png)

![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)


![4-[11-(3-methoxyphenyl)-3-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11620773.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
